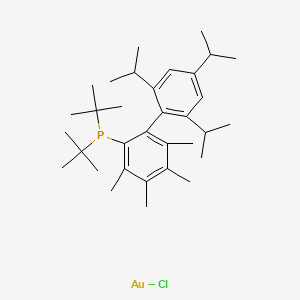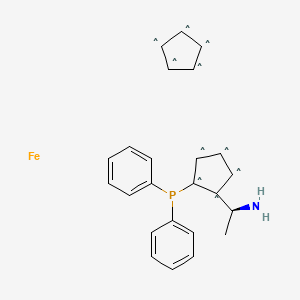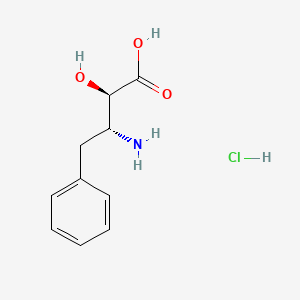
(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: is a chiral amino acid derivative with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
Chemistry: In chemistry, (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its chiral nature.
Industry: Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals, where chiral purity is crucial.
Mechanism of Action
The mechanism by which (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into chiral environments, such as enzyme active sites or receptor binding pockets, with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: This is the enantiomer of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride and has different biological activities due to its opposite stereochemistry.
(2R,3R)-3-Amino-2-hydroxy-4-methylbutyric acid hydrochloride: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with chiral environments in a highly selective manner. This makes it a valuable tool in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m1./s1 |
InChI Key |
OPVMPYQFOLATCK-VTLYIQCISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)
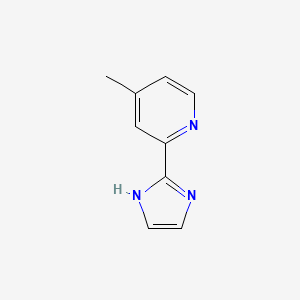

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)

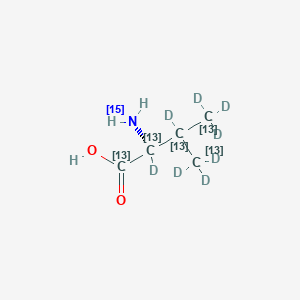

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
![5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)
